2-Benzyloxy-propionamide

lipophilicity partition coefficient ADME prediction

2-Benzyloxy-propionamide (CAS 7462-64-8) is a racemic 2-alkoxypropanamide with a calculated XLogP3-AA of 0.9, establishing the upper-lipophilicity anchor for SAR permeability studies. Its benzyl aromatic ring provides strong 254 nm UV absorbance—absent in 2-hydroxy or 2-methoxy analogs—enabling robust, low-cost HPLC-UV method development without derivatization. As a non-fluorinated, cost-efficient surrogate for safinamide/ralfinamide intermediate screening, it mirrors the steric and amide reactivity of the patented C-terminal fragment, saving expensive fluorinated precursors during reaction optimization. With a MW of 179.22 Da and TPSA of 52.3 Ų, it meets all Rule-of-Three fragment library criteria, offering a unique aromatic growth vector for π-stacking and hydrophobic pocket exploration. Procure this high-purity building block to reduce analytical complexity and accelerate SAR-driven drug discovery.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 7462-64-8
Cat. No. B1267470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-propionamide
CAS7462-64-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OCC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12)
InChIKeyJAUODNRCYPIJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-propionamide CAS 7462-64-8 – Class Identity and Procurement-Relevant Baseline


2-Benzyloxy-propionamide (CAS 7462-64-8; IUPAC: 2-phenylmethoxypropanamide) is a racemic substituted propionamide carrying a benzyloxy ether at the 2-position of the propanamide backbone [1]. The compound is registered under NSC 402141 within the National Cancer Institute's Developmental Therapeutics Program repository [2]. It belongs to the broader structural class of 2-alkoxypropanamides, which serve as key intermediates for therapeutically active (halobenzyloxy)benzylamino-propanamides such as safinamide and ralfinamide [3]. Typical commercial supply specifications report a minimum purity of 95% .

Why 2-Benzyloxy-propionamide Cannot Be Replaced by Simpler 2-Alkoxypropanamides in Structure- and Property-Sensitive Applications


The 2-benzyloxy substituent imparts a lipophilicity and steric profile that is quantitatively distinct from the 2-hydroxy and 2-methoxy congeners [1][2]. While the hydrogen-bond donor and acceptor counts remain identical across these analogs (1 HBD, 2 HBA), the computed XLogP3-AA increases from approximately −1.1 (2-hydroxy) through −0.3 (2-methoxy) to 0.9 (2-benzyloxy) [1][3]. This logP shift of roughly 1.2–2.0 units relative to the nearest smaller alkoxy analog translates into materially different octanol-water partitioning behaviour, which directly impacts solubility, membrane permeability, and chromatographic retention—parameters that render generic substitution scientifically unsound when consistent physicochemical profiles are required [2]. Additionally, the benzyl aromatic ring enables π-stacking interactions and provides a UV chromophore absent in the aliphatic 2-alkoxy series, conferring detectability advantages in HPLC method development [2].

Quantitative Differentiation Evidence for 2-Benzyloxy-propionamide Against Closest 2-Alkoxypropanamide Comparators


Lipophilicity (XLogP3-AA) Increase of 1.2–2.0 Units Over Smaller 2-Alkoxy Congeners

2-Benzyloxy-propionamide exhibits a computed XLogP3-AA value of 0.9 [1], which is 1.2 units higher than 2-methoxypropionamide (XLogP3-AA ≈ −0.3) [2] and approximately 2.0 units higher than 2-hydroxypropionamide (lactamide; XLogP3-AA ≈ −1.1) [3]. An experimentally reported LogP of 1.78 [4] further supports the elevated lipophilicity of the benzyloxy derivative. This systematic increase tracks the increasing carbon count of the 2-alkoxy substituent (C1 → C4 → C7) and is consistent with the additive contribution of the benzyl methylene and phenyl moieties.

lipophilicity partition coefficient ADME prediction

Topological Polar Surface Area (TPSA) Equivalence with Superior Lipophilic Efficiency

Despite the significantly higher molecular weight and lipophilicity of 2-benzyloxy-propionamide (MW = 179.22 Da), its computed topological polar surface area (TPSA) of 52.3 Ų [1] is identical to that of 2-methoxypropionamide (52.3 Ų) [2] and approximately 11 Ų lower than that of 2-hydroxypropionamide (TPSA ≈ 63.3 Ų) [3]. This arises because the additional carbon atoms of the benzyl group contribute no new polar atoms, while the hydroxyl group of lactamide contributes additional polar surface. Consequently, the benzyloxy compound achieves a higher logP without increasing PSA, yielding a superior lipophilic efficiency profile (LipE) that is advantageous in lead optimisation where passive permeability must be enhanced without compromising solubility driven by polarity.

polar surface area drug-likeness LipE

Boiling Point Elevation of ~100 °C Relative to 2-Hydroxypropionamide – Distillation and Purification Selectivity

2-Benzyloxy-propionamide has a reported boiling point of 323.1 °C at 760 mmHg [1]. In contrast, 2-hydroxypropionamide (lactamide) boils at approximately 218–220 °C at atmospheric pressure [2], representing a difference of roughly 100 °C. This substantial boiling point elevation reflects the increased molecular weight and enhanced van der Waals interactions conferred by the benzyl group and enables distillation-based separation from lower-boiling synthetic precursors or by-products that would be impractical with the more volatile 2-hydroxy or 2-methoxy analogs.

boiling point purification distillation

Benzyl Chromophore Enables UV Detection at 254 nm – Absent in Aliphatic 2-Alkoxy Analogs

The benzyl aromatic ring of 2-benzyloxy-propionamide provides a strong UV chromophore with absorption in the 254–260 nm range [1], a feature entirely absent in 2-hydroxypropionamide and 2-methoxypropionamide, which lack any π-system and exhibit only end-absorption below 210 nm [2]. This structural attribute enables routine HPLC-UV quantification at the standard 254 nm fixed-wavelength detector setting without requiring derivatization or low-UV-transparent mobile phases.

UV detection HPLC method development chromophore

Evidence-Backed Application Scenarios for 2-Benzyloxy-propionamide (CAS 7462-64-8) Procurement


Medicinal Chemistry SAR Exploration of 2-Alkoxypropanamide Scaffolds Requiring Controlled Lipophilicity Gradients

The XLogP3-AA value of 0.9 and experimental LogP of 1.78 [1] position 2-benzyloxy-propionamide as the high-lipophilicity anchor point in a 2-alkoxypropanamide series spanning from the hydrophilic 2-hydroxy (XLogP3-AA ≈ −1.1) to the moderately hydrophobic 2-methoxy (XLogP3-AA ≈ −0.3) and finally to the benzyloxy derivative [2]. Researchers constructing structure-activity relationship (SAR) tables for membrane-permeability optimisation can use this compound to establish the upper boundary of logP-driven permeability within a congeneric series where TPSA remains constant at 52.3 Ų [2]. This makes it the reagent of choice for probing the lipophilicity tolerance of biological targets in the alaninamide/propanamide pharmacophore space.

Process Chemistry Intermediate for Safinamide-Class (Halobenzyloxy)benzylamino-propanamide APIs

The propanamide core with a 2-benzyloxy substituent is structurally homologous to the key synthetic intermediates described in the safinamide and ralfinamide patent families (U.S. Patent 8,076,515) [1]. Although 2-benzyloxy-propionamide itself is not the direct Schiff base intermediate, its benzyloxy-propanamide substructure maps onto the C-terminal fragment of (S)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide. Process development groups optimising reductive amination or hydrogenation steps in safinamide synthesis can employ 2-benzyloxy-propionamide as a non-fluorinated, cost-reduced surrogate for reaction condition screening, catalyst selection, and impurity profiling, leveraging the identical amide reactivity and steric environment of the 2-substituted propanamide without consuming expensive fluorinated benzaldehyde precursors.

Analytical Method Development Exploiting Native UV Chromophore for HPLC-Purity Determination

The benzyl aromatic ring provides strong absorbance at 254 nm [1], enabling straightforward reversed-phase HPLC-UV method development. This constitutes a significant practical advantage over 2-hydroxy- and 2-methoxy-propanamide congeners, which lack a chromophore above 210 nm and require either low-UV-transparent mobile phases (increasing cost and baseline noise) or pre-column derivatisation (adding sample preparation steps and variability). QC laboratories tasked with release testing of 2-alkoxypropanamide intermediates can implement a simpler, more robust HPLC-UV method for the benzyloxy derivative, directly translating into faster batch turnaround and lower per-test consumable expenditure.

Fragment-Based Drug Discovery (FBDD) Library Member with Defined Physicochemical Vector

With a molecular weight of 179.22 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a TPSA of 52.3 Ų [1], 2-benzyloxy-propionamide satisfies the 'Rule of Three' criteria for fragment library membership (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3). Unlike the more polar 2-hydroxy or 2-methoxy fragments, this benzyloxy derivative offers a hydrophobic growth vector at the 2-position that maps onto common aromatic-binding sub-pockets in target proteins. Fragment-screening groups building bespoke 2-alkoxypropanamide libraries can include this compound as the aromatic-terminal representative, enabling exploration of π-stacking and hydrophobic collapse-driven binding events that are inaccessible with the aliphatic alkoxy fragments.

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